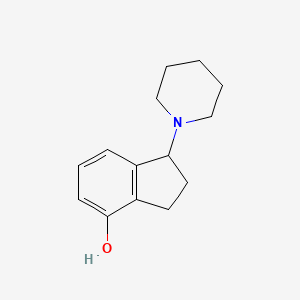
4-Hydroxy-1-piperidinylindan
Cat. No. B8377809
M. Wt: 217.31 g/mol
InChI Key: UPWWGEIHNGFMBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04699906
Procedure details


Hydrobromic acid (47-49%, 750 ml) is added to a stirred solution of the 4-methoxy-1-piperidinylindan (75 g) in glacial acetic acid (750 ml) under nitrogen. The mixture is refluxed for four hours, allowed to cool and poured into crushed ice and water. The pH of the ice mixture is adjusted to about 9 and the aqueous mixture extracted with methylene chloride. The methylene chloride extract is washed with water thereby forming a precipitate which is filtered and the solid dried. The methylene chloride layer is evaporated yielding an oil. The solid is dissolved in acetonitrile and treated with charcoal. The oil is treated with charcoal and dissolved in acetonitrile. Both dissolved materials are recrystallized from acetonitrile yielding the desired product, M.P. 134.5°-136.5° C.

Name
4-methoxy-1-piperidinylindan
Quantity
75 g
Type
reactant
Reaction Step One



[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three





Identifiers


|
REACTION_CXSMILES
|
Br.C[O:3][C:4]1[CH:12]=[CH:11][CH:10]=[C:9]2[C:5]=1[CH2:6][CH2:7][CH:8]2[N:13]1[CH2:18][CH2:17][CH2:16][CH2:15][CH2:14]1.O.C>C(O)(=O)C.C(#N)C>[OH:3][C:4]1[CH:12]=[CH:11][CH:10]=[C:9]2[C:5]=1[CH2:6][CH2:7][CH:8]2[N:13]1[CH2:18][CH2:17][CH2:16][CH2:15][CH2:14]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
750 mL
|
|
Type
|
reactant
|
|
Smiles
|
Br
|
|
Name
|
4-methoxy-1-piperidinylindan
|
|
Quantity
|
75 g
|
|
Type
|
reactant
|
|
Smiles
|
COC1=C2CCC(C2=CC=C1)N1CCCCC1
|
|
Name
|
|
|
Quantity
|
750 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Step Three
[Compound]
|
Name
|
ice
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)#N
|
Step Seven
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)#N
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture is refluxed for four hours
|
|
Duration
|
4 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to cool
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
poured
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous mixture extracted with methylene chloride
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The methylene chloride extract
|
WASH
|
Type
|
WASH
|
|
Details
|
is washed with water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
thereby forming a precipitate which
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
is filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solid dried
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The methylene chloride layer is evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
yielding an oil
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Both dissolved materials are recrystallized from acetonitrile yielding the desired product, M.P. 134.5°-136.5° C.
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
OC1=C2CCC(C2=CC=C1)N1CCCCC1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
